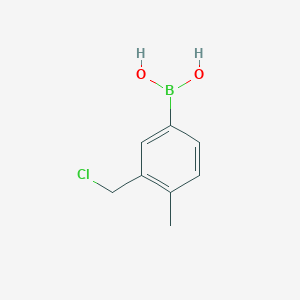

![molecular formula C14H7Cl2F3N2 B2516919 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile CAS No. 213994-15-1](/img/structure/B2516919.png)

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile involves the creation of versatile intermediates that can be used to produce various trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This suggests that a similar approach could be used to synthesize the compound , utilizing a chlorinated pyridine with a trifluoromethyl group and introducing the appropriate bisnucleophiles to add the 2-chlorophenyl acetonitrile moiety .

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the second paper, includes a complex coordination chemistry. The structure of acetonitrileaqua[1,2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine]zinc(II) perchlorate features a six-coordinate cation with a tetradentate bispicen ligand, a coordinated water molecule, and a coordinated acetonitrile molecule in a cis configuration . This indicates that the molecular structure of this compound could also exhibit complex coordination behavior, especially if metal ions are introduced in the synthesis or if it forms part of a larger coordination complex.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. The synthesis paper indicates that the intermediate 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is reactive towards bisnucleophiles . This suggests that this compound could also participate in reactions with nucleophiles, potentially leading to the formation of new bonds and the creation of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the provided papers do not directly describe the physical and chemical properties of this compound, we can extrapolate from the properties of similar compounds. The presence of chloro and trifluoromethyl groups suggests that the compound is likely to be relatively non-polar and may exhibit significant chemical stability due to the strong carbon-fluorine bonds. The pyridine ring implies potential basicity, and the nitrile group could contribute to reactivity under certain conditions. The compound's solubility in organic solvents and water would depend on the overall molecular structure and substituents .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

One significant area of research involves the synthesis of compounds with medicinal properties. For instance, the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, showcases the importance of chemical synthesis in developing pharmaceuticals. Researchers have been motivated to devise facile synthetic approaches due to the increased demand for such drugs, highlighting the crucial role of organic synthesis in medicinal chemistry (Saeed et al., 2017).

Environmental Impact and Degradation

Research on the environmental impact and degradation of chlorinated compounds, including chlorophenols and polychlorinated dibenzo-p-dioxins, is crucial. These studies provide insights into the pathways through which these compounds are broken down or accumulate in the environment, affecting both terrestrial and aquatic life. Understanding the degradation mechanisms of such compounds is essential for developing more effective waste management and pollution control strategies (Peng et al., 2016).

Catalytic Applications and Chemical Reactions

The development of catalysts for chemical synthesis is another critical area of research. For example, the synthesis of pyridine derivatives through catalytic processes is of significant interest due to pyridine's wide range of applications in pharmaceuticals and agrochemicals. The use of hybrid catalysts in the synthesis of complex chemical structures exemplifies the ongoing efforts to improve the efficiency and selectivity of chemical reactions (Parmar et al., 2023).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3N2/c15-11-4-2-1-3-9(11)10(6-20)13-12(16)5-8(7-21-13)14(17,18)19/h1-5,7,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFRJYXYYHULHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)

![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)

![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)